molecular formula C10H13BrO B13228330 3-(3-Bromo-2-methylphenyl)propan-1-ol

3-(3-Bromo-2-methylphenyl)propan-1-ol

Cat. No.: B13228330
M. Wt: 229.11 g/mol
InChI Key: KCIQOVACDYPBGY-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of phenylpropanol and is used in various chemical syntheses and research applications. The compound is characterized by the presence of a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylphenyl)propan-1-ol typically involves the bromination of 2-methylphenylpropanol. One common method is the reaction of 2-methylphenylpropanol with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the meta position relative to the methyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the bromination process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromo-2-methylphenyl)propan-1-ol is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylphenol
  • 3-Bromo-2-methylbenzyl alcohol
  • 3-Bromo-2-methylbenzoic acid

Uniqueness

3-(3-Bromo-2-methylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

3-(3-bromo-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H13BrO/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2,4,6,12H,3,5,7H2,1H3

InChI Key

KCIQOVACDYPBGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)CCCO

Origin of Product

United States

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